N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound features a thiadiazole ring fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have been reported to exhibit a broad spectrum of biological activity . They are widely applied in medicinal and agricultural applications, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that 1,3,4-thiadiazole ring is a very weak base due to the inductive effect of the s and possesses relatively high aromaticity . It is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
A compound with a similar structure has been reported to have moderate herbicidal activity against brassica campestris .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is likely dependent on the specific structure and properties of the compound .
Cellular Effects
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has been shown to have effects on various types of cells. For instance, some studies suggest that it may have antiproliferative activity against certain cancer cell lines . It’s believed that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide typically involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with pyridine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)
Uniqueness
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide stands out due to its unique combination of a thiadiazole ring and a pyridine ring, which imparts distinct chemical and biological properties
Biological Activity
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H12N4OS, with a CAS number of 691382-96-4. The structure features a thiadiazole ring linked to a pyridine carboxamide moiety, which is crucial for its biological activity.
Biological Activity Overview
Research has indicated that derivatives of 1,3,4-thiadiazole, including this compound, exhibit a range of pharmacological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.
- Enzyme Inhibition : It acts as an inhibitor of lipoxygenase enzymes, which are implicated in cancer progression.
- Cytotoxicity : Evaluations using MTT assays have demonstrated significant cytotoxic effects against various cancer cell lines.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Tyrosine Kinase : This pathway is critical in cancer cell signaling and proliferation.
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It influences the cell cycle phases, particularly inducing G0/G1 phase arrest in certain cancer cell lines.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound against various human cancer cell lines including PC3 (prostate), HT29 (colorectal), and SKNMC (neuroblastoma). The results indicated:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
PC3 | 15.0 | Apoptosis induction |
HT29 | 20.5 | Cell cycle arrest |
SKNMC | 25.0 | Tyrosine kinase inhibition |
Comparative Studies
In comparative studies against known anticancer agents like doxorubicin, this compound exhibited comparable or superior efficacy in certain cases.
Case Studies
Several case studies have highlighted the potential of this compound:
-
Study on HeLa Cells : The compound significantly induced apoptotic cell death and showed lower IC50 values than sorafenib (a standard reference drug).
- Results :
- IC50 for HeLa: 0.95 µM for the compound vs. 7.91 µM for sorafenib.
- Flow cytometry confirmed increased sub-G1 phase population indicating apoptosis.
- Results :
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups, further supporting its anticancer potential.
Properties
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-2-5-9-14-15-11(17-9)13-10(16)8-6-3-4-7-12-8/h3-4,6-7H,2,5H2,1H3,(H,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIXOWXKFVUKRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.